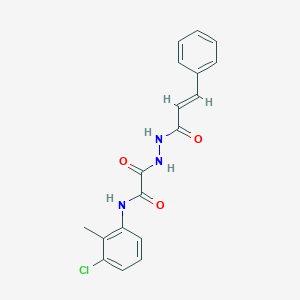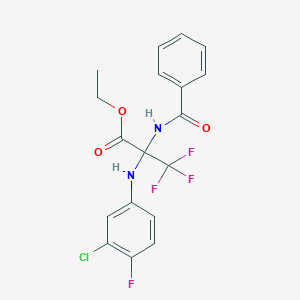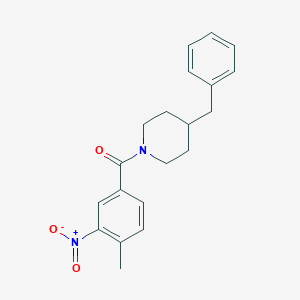![molecular formula C26H18N6O4S B393263 N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-nitrobenzohydrazide](/img/structure/B393263.png)
N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide is a complex organic compound that features a 1,2,4-triazole ring, a furyl group, and a nitrobenzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide typically involves multiple steps. One common method starts with the preparation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then alkylated using a halogenated acetal in the presence of a base such as cesium carbonate . The resulting product undergoes further functionalization to introduce the furyl and nitrobenzohydrazide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Mecanismo De Acción
The mechanism of action of N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide is not fully understood. it is believed to interact with various molecular targets through its triazole and nitrobenzohydrazide moieties. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde: Another triazole derivative with similar structural features.
N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide: A related compound with potential biological activity.
Uniqueness
N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide is unique due to the combination of its triazole, furyl, and nitrobenzohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H18N6O4S |
|---|---|
Peso molecular |
510.5g/mol |
Nombre IUPAC |
N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C26H18N6O4S/c33-25(21-13-7-8-14-22(21)32(34)35)29-27-17-20-15-16-23(36-20)37-26-30-28-24(18-9-3-1-4-10-18)31(26)19-11-5-2-6-12-19/h1-17H,(H,29,33)/b27-17+ |
Clave InChI |
NPGJYUZHGUQRGH-WPWMEQJKSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC=CC=C5[N+](=O)[O-] |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)C5=CC=CC=C5[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC=CC=C5[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)amine](/img/structure/B393180.png)

![(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B393182.png)
![3-[(2-hydroxybenzoyl)hydrazono]-N-(2-methoxybenzyl)butanamide](/img/structure/B393183.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B393188.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B393191.png)
![2-[3-sec-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B393192.png)

![2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B393194.png)
![1,3-bis(4-methylphenyl)-2-[5-(phenylsulfanyl)furan-2-yl]imidazolidine](/img/structure/B393198.png)
![2-[2-(2-bromobenzoyl)hydrazino]-N-(tert-butyl)-2-oxoacetamide](/img/structure/B393199.png)
![2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B393200.png)
![methyl 2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate](/img/structure/B393204.png)
